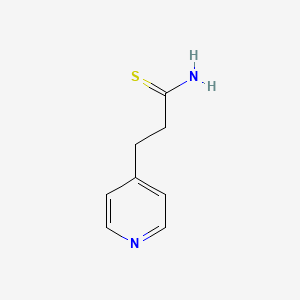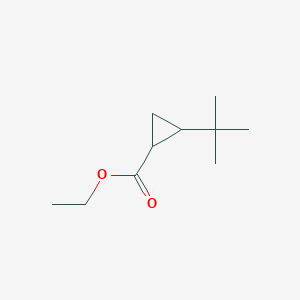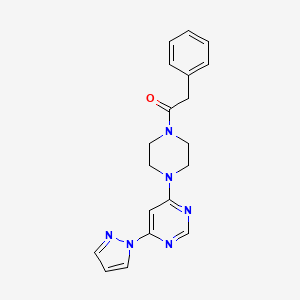
3-(Pyridin-4-yl)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-yl)propanethioamide, also known as PPTA, is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-4-yl)propanethioamide is 1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Pyridin-4-yl)propanethioamide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Glycolysis Inhibition in Cancer Research
3-(Pyridin-4-yl)propanethioamide has been studied for its potential role as a glycolysis inhibitor. This application is particularly relevant in cancer research, where inhibiting glycolysis can suppress the proliferation of cancer cells that rely on this metabolic pathway for energy production . The compound has shown promise when combined with other inhibitors, suggesting a potential for multi-targeted cancer therapy strategies.
Antiviral Activity
In the field of pharmacology, derivatives of 3-(Pyridin-4-yl)propanethioamide have been synthesized and evaluated for their antiviral properties. Notably, studies have indicated that these compounds exhibit activity against the vaccinia virus, which is a member of the orthopoxvirus family . This suggests a potential use for these compounds in the development of new antiviral drugs.
Photophysical Properties for Material Science
The structural analogs of 3-(Pyridin-4-yl)propanethioamide have been explored for their intriguing photophysical behaviors, such as fluorescence and phosphorescence . These properties are highly valuable in materials science for the development of organic materials with potential applications in optoelectronics and sensing technologies.
Biological Activity in Medicinal Chemistry
Pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 3-(Pyridin-4-yl)propanethioamide, have been extensively reviewed for their broad spectrum of biological activities . These activities include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects, highlighting the compound’s significance in medicinal chemistry.
Chemical Synthesis and Reactivity
3-(Pyridin-4-yl)propanethioamide serves as a building block in chemical synthesis, contributing to the formation of various heterocyclic compounds . Its reactivity allows for the creation of novel compounds with potential applications in drug development and other chemical industries.
Protein Biology and Bioactive Small Molecules
In biology, 3-(Pyridin-4-yl)propanethioamide is recognized for its role in protein biology as part of bioactive small molecules. It can be used to study protein interactions and functions, which is crucial for understanding biological processes and designing therapeutic agents.
Safety and Hazards
The safety information for 3-(Pyridin-4-yl)propanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWYYFYHSDFIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)


![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)




![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)